molecular formula C20H20FNO4 B6418240 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1091004-60-2

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6418240
CAS No.: 1091004-60-2
M. Wt: 357.4 g/mol
InChI Key: LEUDEVGIYGUFIV-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorophenyl group, an oxane ring, and a benzodioxole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the benzodioxole moiety. The fluorophenyl group is introduced through a substitution reaction. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include fluorobenzene, oxirane, and benzodioxole derivatives, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and fluorophenyl-containing molecules. Examples are:

  • N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
  • N-{[4-(4-bromophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Uniqueness

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This fluorine substitution can also improve the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-16-4-2-15(3-5-16)20(7-9-24-10-8-20)12-22-19(23)14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDEVGIYGUFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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